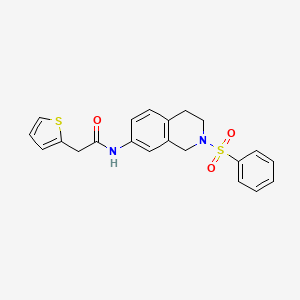

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Description

N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a synthetic tetrahydroisoquinoline derivative featuring a phenylsulfonyl group at the 2-position and a thiophen-2-yl acetamide moiety at the 7-position. This compound is of interest due to its structural similarity to orexin receptor antagonists and acyl-CoA monoacylglycerol acyltransferase (MGAT) inhibitors, as evidenced by analogs in the literature . The phenylsulfonyl group enhances metabolic stability, while the thiophene ring introduces unique electronic properties that may influence receptor binding or solubility.

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c24-21(14-19-5-4-12-27-19)22-18-9-8-16-10-11-23(15-17(16)13-18)28(25,26)20-6-2-1-3-7-20/h1-9,12-13H,10-11,14-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRBAMVGOIGHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process starts with the preparation of the key intermediates, such as the tetrahydroisoquinoline and thiophene derivatives, which are subsequently coupled under controlled conditions.

Step 1: : Synthesis of the tetrahydroisoquinoline derivative, which may involve Pictet-Spengler condensation.

Step 2: : Introduction of the phenylsulfonyl group using sulfonyl chloride in the presence of a base.

Step 3: : Coupling of the thiophene derivative with the intermediate compound using an appropriate coupling reagent like EDCI or DCC under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors for better control and scalability, as well as advanced purification techniques like recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The thiophene ring can undergo oxidation using agents like m-chloroperbenzoic acid (m-CPBA), leading to sulfone derivatives.

Reduction: : Reduction of the nitro group, if present, could be achieved using hydrogenation with catalysts such as palladium on carbon.

Substitution: : Electrophilic aromatic substitution reactions can introduce various substituents onto the phenylsulfonyl group, modifying the compound's properties.

Common Reagents and Conditions

Oxidation: : m-CPBA, in an inert solvent like dichloromethane, under cold conditions.

Reduction: : Hydrogen gas with palladium on carbon in ethanol.

Substitution: : Various halogens or nitro groups using conditions specific to the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfone and nitro derivatives, which exhibit altered chemical and physical properties compared to the parent compound.

Scientific Research Applications

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide has shown potential in several fields:

Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry for the preparation of more complex molecules.

Biology: : Investigated for its interactions with biological targets, potentially leading to the development of new pharmaceuticals.

Medicine: : Explored for its therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. Its phenylsulfonyl group may mimic natural substrates, allowing it to inhibit or activate specific biological functions. The tetrahydroisoquinoline core is known for its pharmacologically active properties, further enhancing the compound's efficacy.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Core Structure: The tetrahydroisoquinoline scaffold is common among analogs, but substitutions at positions 2 and 7 define pharmacological profiles.

Key Observations :

Comparison with Analog Syntheses :

- : Compounds 20–24 were synthesized via condensation reactions in dimethylformamide (DMF), followed by column chromatography .

- : A sulfonamide-containing analog was synthesized using chlorosulfonic acid and trifluoroacetic anhydride, highlighting the role of sulfonylating agents .

- : Thiazole-containing acetamides were prepared via carbodiimide-mediated coupling, a method applicable to the target compound .

Challenges : The thiophene group may require specialized protection/deprotection steps to avoid side reactions during synthesis.

Physicochemical Properties

Molecular Weight and Solubility :

Spectroscopic Data :

- Expected $^1$H NMR signals: Thiophene protons (~6.8–7.4 ppm), sulfonyl-linked aromatic protons (~7.5–8.0 ppm), and tetrahydroisoquinoline backbone protons (~2.5–4.5 ppm) .

- Mass spectrometry: A prominent [M+H]$^+$ peak near m/z 460–470.

Crystallographic and Stability Considerations

- : Thiazole-containing acetamides form inversion dimers via N–H···N hydrogen bonds, stabilizing the crystal lattice .

- The phenylsulfonyl group’s electron-withdrawing nature could enhance oxidative stability relative to benzyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.